molecular formula C27H27FN2O4 B10925429 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)-1H-pyrazole CAS No. 1006322-95-7

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)-1H-pyrazole

Cat. No.: B10925429
CAS No.: 1006322-95-7
M. Wt: 462.5 g/mol
InChI Key: PJTMVCMZPMOVMH-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature, solvent, and pH to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)-1H-pyrazole lies in its specific substitution pattern and the presence of both methoxy and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1006322-95-7

Molecular Formula

C27H27FN2O4

Molecular Weight

462.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorophenyl)pyrazole

InChI

InChI=1S/C27H27FN2O4/c1-6-21-26(17-10-12-22(31-2)24(14-17)33-4)29-30(20-9-7-8-19(28)16-20)27(21)18-11-13-23(32-3)25(15-18)34-5/h7-16H,6H2,1-5H3

InChI Key

PJTMVCMZPMOVMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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